molecular formula C24H25FN6O B2414620 2,4-dimethyl-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide CAS No. 1189881-88-6

2,4-dimethyl-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide

Cat. No.: B2414620
CAS No.: 1189881-88-6
M. Wt: 432.503
InChI Key: OLWTVTRYYKFTHG-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C24H25FN6O and its molecular weight is 432.503. The purity is usually 95%.
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Scientific Research Applications

Biphenylsulfonamide Endothelin Antagonists

Biphenylsulfonamide derivatives have been identified as novel series of endothelin-A (ETA) selective antagonists. These compounds, through specific substitutions, have shown improved binding and functional activity, including good oral activity in inhibiting pressor effects caused by ET-1 infusion in rats, indicating potential therapeutic applications in cardiovascular research (Murugesan et al., 1998).

Zinc Phthalocyanine for Photodynamic Therapy

A new zinc phthalocyanine derivative substituted with benzenesulfonamide groups has shown high singlet oxygen quantum yield, indicating its potential as a Type II photosensitizer for the treatment of cancer in photodynamic therapy. This suggests the compound's relevance in developing new cancer therapies (Pişkin et al., 2020).

Copper(II)-Sulfonamide Complexes in DNA Interaction

Mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activity. These studies highlight the role of sulfonamide derivatives in mediating interactions with DNA, offering insights into their potential use in cancer treatment and molecular biology research (González-Álvarez et al., 2013).

Sulfonamide Derivatives as Enzyme Inhibitors

Sulfonamide derivatives have been synthesized and evaluated for their in vitro antitumor activity, showing significant activity against various cancer cell lines. This illustrates the potential of sulfonamide derivatives in drug discovery and development for cancer treatment (Fahim & Shalaby, 2019).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN6O/c25-18-10-8-17(9-11-18)16-26-22(32)13-12-21-28-29-24-23(30-14-4-1-5-15-30)27-19-6-2-3-7-20(19)31(21)24/h2-3,6-11H,1,4-5,12-16H2,(H,26,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWTVTRYYKFTHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4CCC(=O)NCC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.